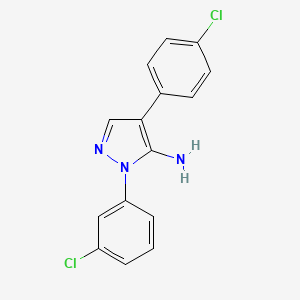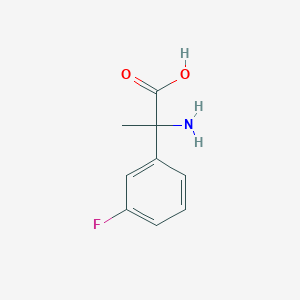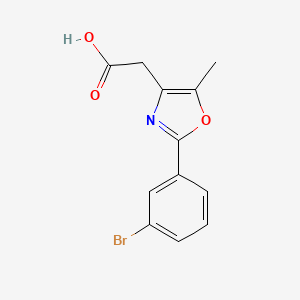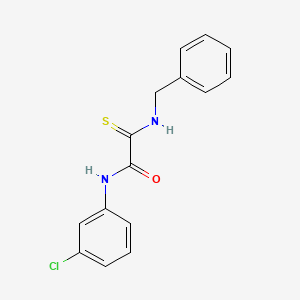![molecular formula C19H14Cl2O2S2 B3035596 (4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane CAS No. 337923-91-8](/img/structure/B3035596.png)
(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane
Übersicht
Beschreibung
The compound "(4-Chlorophenyl)(2-{[(2-chlorophenyl)sulfanyl]methyl}phenyl)dioxo-lambda~6~-sulfane" is a complex organosulfur molecule. This type of compound is known for its potential biological activity, as evidenced by the research on related sulfanyl and sulfone compounds. For instance, sulfones, such as methyl-(4-chlorophenyl)sulfone, have been studied for their crystal and molecular structures using X-ray diffraction, revealing that molecules pair by their chlorine atoms and form endless ribbons in the crystal architecture .
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, starting from simple precursors. For example, in the synthesis of N-substituted 5-[(4-chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides, 4-chlorophenoxyacetic acid was used as a starting material. Through a series of reactions including esterification, treatment with hydrazine hydrate, and ring closure with carbon disulfide, the desired oxadiazole moiety was obtained. Subsequent substitution at the thiol position led to the final compounds .
Molecular Structure Analysis
The molecular structure of related sulfanyl compounds has been extensively studied using spectroscopic techniques such as FT-IR and FT-Raman. These studies provide information on the equilibrium geometry, vibrational wave numbers, and stability of the molecule. For example, vibrational spectral analysis of a potential chemotherapeutic agent revealed two possible minimum conformations due to the orientation of the sulfur atom's lone pairs .
Chemical Reactions Analysis
The reactivity of sulfanyl compounds can vary significantly depending on their structure. For instance, diaryl(acylamino)(chloro)-lambda~4~-sulfanes can be converted to sulfonium salts, which in turn can undergo hydrolysis to yield sulfoxides. The mechanism of these reactions has been studied using NMR data and kinetic methods, revealing insights into the conformation and interactions of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfanyl and related compounds are influenced by their molecular structure. For example, the nonlinear optical behavior of certain sulfanyl compounds has been predicted theoretically, and molecular docking studies suggest that these compounds could exhibit inhibitory activity against specific proteins, indicating potential pharmaceutical applications . The crystal structures of chloro(triphenylmethyl)sulfanes have been determined, showing different space groups and decompositions above their melting points .
Wissenschaftliche Forschungsanwendungen
Chemiluminescence in Organic Chemistry
A study by Watanabe et al. (2010) explored the base-induced decomposition of sulfanyl-substituted bicyclic dioxetanes, which are structurally related to the compound . They found that these dioxetanes exhibited chemiluminescence, an important characteristic in the field of organic chemistry for various analytical applications (Watanabe et al., 2010).
Material Science: Polyimides with High Refractive Index
Tapaswi et al. (2015) conducted research on transparent polyimides derived from thiophenyl-substituted benzidines, which included compounds similar to the specified sulfanyl-substituted compound. These polyimides were noted for their high refractive indices and small birefringence, making them valuable in material science, particularly in optics (Tapaswi et al., 2015).
Biochemistry: Active Site Engineering in Ascorbate Peroxidase
Celik et al. (2001) researched the oxidation of various thioethers, including chlorophenyl methyl sulphide, by ascorbate peroxidase. This study is relevant as it provides insights into the reactivity and potential biochemical applications of sulfur-containing compounds like the one (Celik et al., 2001).
Organic Synthesis: Cascade Annulation for Heterocyclic Compounds
Yan et al. (2018) described a photoredox-catalyzed cascade annulation process involving methyl(2-(phenylethynyl)phenyl)sulfanes, structurally related to the compound . This process is significant in the synthesis of complex organic compounds, particularly heterocyclic compounds (Yan et al., 2018).
Crystallography: Structural Analysis
A study by Caracelli et al. (2018) focused on the crystal structure of a compound containing a (4-chlorophenyl)sulfanyl group. This research contributes to the understanding of the molecular and crystal structures of such sulfur-containing compounds, which is vital in the field of crystallography and material science (Caracelli et al., 2018).
Wirkmechanismus
Target of Action
Similar compounds have been known to targetbenzylic positions in biochemical reactions . These positions play a crucial role in facilitating various chemical reactions due to their resonance stabilization .
Mode of Action
The compound likely interacts with its targets through nucleophilic substitution and free radical reactions . In these reactions, the compound can lose a hydrogen atom at the benzylic position, which is resonance stabilized . This process is facilitated by the presence of other elements like chlorine .
Biochemical Pathways
It’s known that similar compounds participate inpalladium-catalyzed amidation reactions . These reactions can lead to various downstream effects, influencing the synthesis of other compounds.
Pharmacokinetics
The compound’sboiling point is 140 °C/1013 hPa , and it has a density of 1.278 g/cm3 at 20 °C , which might influence its bioavailability.
Result of Action
The compound exhibits anti-inflammatory, analgesic, and antipyretic activities mainly through the inhibition of prostaglandin synthesis . This suggests that it could have a significant impact at the molecular and cellular levels.
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the rate of reaction can be affected by the difference in electronegativity of the elements involved . Additionally, the compound’s stability might be influenced by storage conditions, as it is recommended to be stored at temperatures between 2-30°C .
Safety and Hazards
Eigenschaften
IUPAC Name |
1-[(2-chlorophenyl)sulfanylmethyl]-2-(4-chlorophenyl)sulfonylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2O2S2/c20-15-9-11-16(12-10-15)25(22,23)19-8-4-1-5-14(19)13-24-18-7-3-2-6-17(18)21/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRFKSGLKHDOMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=CC=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301159845 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
337923-91-8 | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=337923-91-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(4-Chlorophenyl)sulfonyl]-2-[[(2-chlorophenyl)thio]methyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301159845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(2,4-Dichlorophenyl)methyl]-6-(5-phenylpyrazol-1-yl)pyridazine](/img/structure/B3035514.png)

![{3,5-dimethyl-4-[(phenylsulfonyl)methyl]-1H-pyrazol-1-yl}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B3035518.png)
![2-[2-(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-isoindole-1,3-dione](/img/structure/B3035520.png)



![2-[(4-bromophenyl)sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3035525.png)

![2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}propanoic acid](/img/structure/B3035529.png)
![4-{6-chloro-1-[(4-methylbenzyl)oxy]-1H-1,3-benzimidazol-2-yl}phenyl methyl ether](/img/structure/B3035532.png)
![4-Bromo-2-{[(4-cyclohexylphenyl)amino]methyl}phenol](/img/structure/B3035533.png)
![2-[(4-chlorophenyl)sulfanyl]-N'-[(5-nitro-2-furyl)methylene]acetohydrazide](/img/structure/B3035535.png)